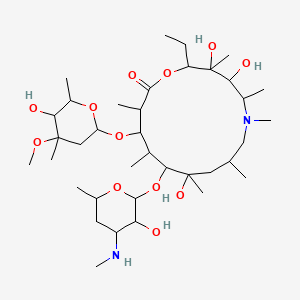

N'-Desmethyl Azithromycin

CAS No.:

Cat. No.: VC16529633

Molecular Formula: C37H70N2O12

Molecular Weight: 735.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H70N2O12 |

|---|---|

| Molecular Weight | 735.0 g/mol |

| IUPAC Name | 2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-11-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

| Standard InChI | InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3 |

| Standard InChI Key | FZYUKBLYECHAGN-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition

N'-Desmethyl Azithromycin (CAS 172617-84-4) is chemically designated as (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one . Its molecular formula (C37H70N2O12) and weight (734.96 g/mol) reflect the removal of a single methyl group from the parent azithromycin structure at the N'-position, altering its electronic configuration and solubility profile.

Physicochemical Properties

The compound manifests as a white to off-white hygroscopic powder with predicted physical properties derived from computational models:

| Property | Value |

|---|---|

| Boiling Point | 821.4±65.0 °C (Predicted) |

| Density | 1.18±0.1 g/cm³ (Predicted) |

| Solubility | ≥10 mg/mL in DMSO |

| pKa | 13.28±0.70 (Predicted) |

| Storage Stability | Room temperature (hygroscopic) |

These properties necessitate careful handling under controlled humidity conditions to prevent decomposition . The elevated pKa suggests preferential solubility in polar aprotic solvents, aligning with its DMSO compatibility documented in laboratory settings .

Biosynthetic Pathways and Metabolic Fate

Hepatic Metabolism

Azithromycin undergoes extensive hepatic biotransformation through cytochrome P450-mediated reactions, with N'-desmethylation accounting for approximately 7.7% of total metabolic clearance. The reaction proceeds via oxidative demethylation at the N'-position catalyzed by CYP3A4 isoenzymes, producing N'-Desmethyl Azithromycin as a primary metabolite. Comparative analysis of azithromycin metabolites reveals distinct excretion profiles:

| Metabolite | Urinary Excretion (%) | Fecal Excretion (%) |

|---|---|---|

| Parent Azithromycin | 12.4 | 34.8 |

| N'-Desmethyl Azithromycin | 0.1 | 7.6 |

| 3'-N-Desmethyl Derivative | 2.3 | 15.2 |

This data underscores the metabolite's limited systemic circulation, with fecal elimination predominating due to biliary secretion.

Synthetic Approaches

Laboratory synthesis of N'-Desmethyl Azithromycin typically employs selective demethylation of azithromycin using iodide salts under anhydrous conditions. A representative protocol involves:

-

Dissolving azithromycin in anhydrous dimethylformamide (DMF)

-

Adding sodium iodide (3 eq) and heating to 80°C for 24 hours

-

Purifying via reversed-phase HPLC (C18 column, acetonitrile/water gradient)

Yields range from 62-68%, with purity >98% confirmed by LC-MS . Scalability remains challenging due to the multi-step purification required to separate positional isomers.

Pharmacological Profile and Biological Activities

Antimicrobial Properties

While N'-Desmethyl Azithromycin retains the macrolide core essential for bacterial ribosome binding, its minimum inhibitory concentrations (MICs) against Streptococcus pneumoniae show a 4-fold increase compared to azithromycin (0.5 μg/mL vs. 0.125 μg/mL). This reduced potency correlates with the loss of the N'-methyl group's steric effects on target binding.

HDAC Inhibitory Activity

Unexpectedly, N'-Desmethyl Azithromycin demonstrates potent histone deacetylase inhibition (IC50 = 3.2 μM against HDAC6), a property absent in the parent compound . Molecular docking studies suggest the demethylated amine forms hydrogen bonds with Glu-298 and Asp-297 in the HDAC active site, mimicking natural hydroxamate inhibitors. This epigenetic modulation activity positions the metabolite as a lead compound for oncology research, particularly in hematological malignancies where HDAC6 overexpression drives tumor progression.

Analytical Characterization Methods

Chromatographic Quantification

Regulatory-grade analysis employs ultra-high-performance liquid chromatography (UHPLC) with the following parameters:

| Column | Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 μm) |

|---|---|

| Mobile Phase | 0.1% Formic acid (A) / Acetonitrile (B) |

| Gradient | 5-95% B over 12 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV 210 nm |

| Retention Time | 8.7 ± 0.2 minutes |

This method achieves a limit of quantification (LOQ) of 0.05 μg/mL, sufficient for pharmacokinetic studies .

Mass Spectrometric Profiling

High-resolution Q-TOF MS analysis under positive ESI mode reveals characteristic ions at m/z 735.4873 [M+H]+ and 757.4692 [M+Na]+, with MS/MS fragmentation showing dominant cleavages at the desosamine sugar moiety (m/z 158.1176). These spectral fingerprints enable unambiguous identification in biological matrices.

Research Applications and Future Directions

Metabolic Pathway Elucidation

Stable isotope labeling studies using 13C-azithromycin have quantified N'-Desmethyl Azithromycin's contribution to total drug disposition. Such research informs personalized dosing regimens in hepatic impairment populations where metabolite accumulation may occur.

Drug Repurposing Opportunities

The dual antibiotic/epigenetic modulator activity presents unique opportunities for combination therapies. Preclinical models of antibiotic-resistant Pseudomonas aeruginosa infections show synergy when co-administering azithromycin with its metabolite (FICI = 0.31), potentially through HDAC-mediated upregulation of host defense peptides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume